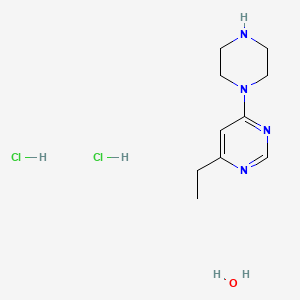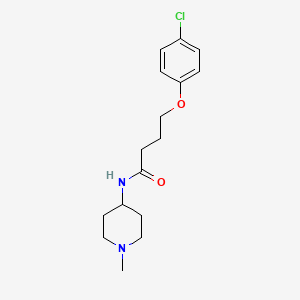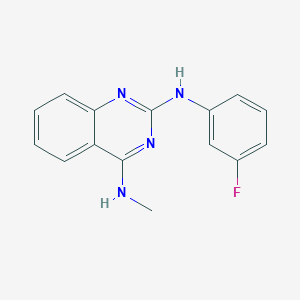![molecular formula C14H22N2O4S B5907062 N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MS-275 or entinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MS-275 has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Mécanisme D'action
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit the expression of genes involved in angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells. In addition, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is its specificity for HDACs, which reduces the risk of off-target effects. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have low toxicity in preclinical studies. However, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has shown variable efficacy in clinical trials, suggesting that it may not be effective for all types of cancer.
Orientations Futures
There are several future directions for research on N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the investigation of combination therapies that include N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, such as in combination with chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to determine the efficacy of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in different types of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-furanecarboxylic acid with 3-bromopropene, followed by the reduction of the resulting ester with sodium borohydride. The resulting alcohol is then reacted with piperidine-4-carboxylic acid to form the amide. Finally, the amide is reacted with methylsulfonyl chloride to produce N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been investigated for its potential to treat other diseases such as Alzheimer's disease, inflammatory bowel disease, and sickle cell disease.
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-6-12(7-10-16)14(17)15-8-2-4-13-5-3-11-20-13/h3,5,11-12H,2,4,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAQBIJPJUNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)
![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)


![2,4-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5907015.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907035.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5907040.png)
![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)